N,N-Dimethylacetamide-2,2,2-D3
Overview
Description
N,N-Dimethylacetamide-2,2,2-D3 is a deuterated form of N,N-Dimethylacetamide, where the hydrogen atoms in the methyl groups are replaced with deuterium. This compound is often used in scientific research due to its unique properties, such as its ability to act as a solvent and its stability under various conditions .
Preparation Methods
N,N-Dimethylacetamide-2,2,2-D3 can be synthesized through several methods. One common method involves the reaction of deuterated acetic acid with dimethylamine. The reaction typically occurs under controlled conditions to ensure the complete substitution of hydrogen with deuterium . Industrial production methods often involve the use of deuterated reagents and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
N,N-Dimethylacetamide-2,2,2-D3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylacetamide oxide under specific conditions.
Reduction: It can be reduced to form N,N-dimethylamine and acetic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-Dimethylacetamide-2,2,2-D3 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Dimethylacetamide-2,2,2-D3 involves its interaction with various molecular targets. In biological systems, it can inhibit the nuclear factor kappa-B (NF-κB) signaling pathway, which plays a key role in inflammation and immune responses . This inhibition can reduce the production of inflammatory mediators and protect against neuroinflammation.
Comparison with Similar Compounds
N,N-Dimethylacetamide-2,2,2-D3 is similar to other deuterated amides, such as N,N-Dimethylformamide-2,2,2-D3 and N,N-Dimethylpropionamide-2,2,2-D3. it is unique in its specific applications and properties:
N,N-Dimethylformamide-2,2,2-D3: Used primarily as a solvent in organic synthesis and as a reagent in formylation reactions.
N,N-Dimethylpropionamide-2,2,2-D3: Used in the synthesis of pharmaceuticals and as a solvent in polymer production. This compound stands out due to its stability and effectiveness in a wide range of applications, particularly in NMR spectroscopy and drug formulation.
Properties
IUPAC Name |
2,2,2-trideuterio-N,N-dimethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-4(6)5(2)3/h1-3H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHOOIRPVKKKFG-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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